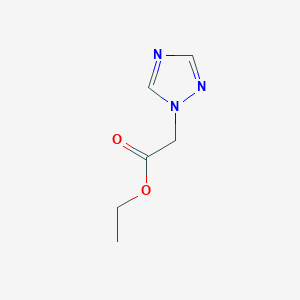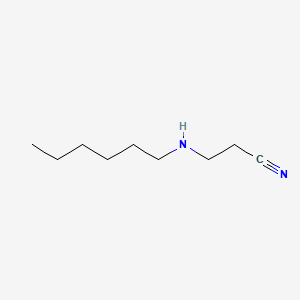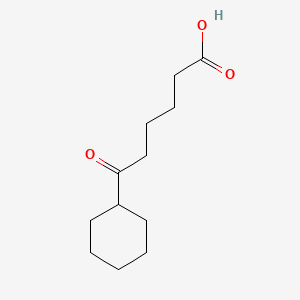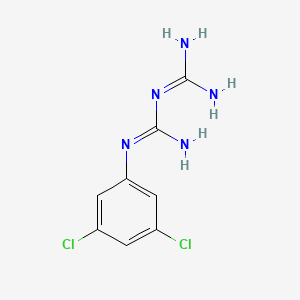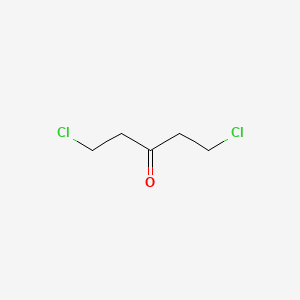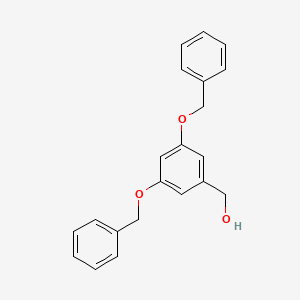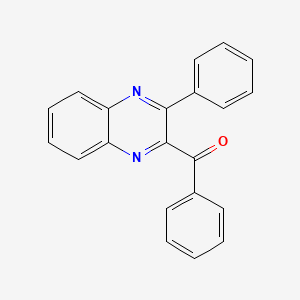
Phényl-(3-phénylquinoxalin-2-yl)méthanone
Vue d'ensemble
Description
Phenyl-(3-phenylquinoxalin-2-yl)methanone is an organic compound with the molecular formula C21H14N2O. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics . This compound is characterized by a quinoxaline core substituted with phenyl groups, which imparts unique chemical and physical properties.
Applications De Recherche Scientifique
Phenyl-(3-phenylquinoxalin-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mécanisme D'action
Target of Action
Phenyl-(3-phenylquinoxalin-2-yl)methanone is a quinoxaline derivative . Quinoxaline derivatives have been recognized as effective chemotherapeutic agents against a number of tumors . They have shown good anticancer activity through different mechanisms including tyrosine kinases inhibition and C-MET kinase inhibition .
Mode of Action
The mode of action of Phenyl-(3-phenylquinoxalin-2-yl)methanone involves the inhibition of tyrosine kinases and C-MET kinase . These kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By inhibiting these kinases, Phenyl-(3-phenylquinoxalin-2-yl)methanone can prevent the phosphorylation of proteins, thereby disrupting the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
Phenyl-(3-phenylquinoxalin-2-yl)methanone affects several biochemical pathways. It inhibits tyrosine kinases and C-MET kinase, which are involved in many cellular processes, including cell growth, proliferation, and survival . By inhibiting these kinases, Phenyl-(3-phenylquinoxalin-2-yl)methanone can disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
It’s known that the compound possesses relatively low lying lumo (− 365 to − 398 eV) comparable to reported n-type/electron-transporting materials . This could potentially influence its bioavailability and distribution within the body.
Result of Action
The result of the action of Phenyl-(3-phenylquinoxalin-2-yl)methanone is the inhibition of tumor growth . By inhibiting tyrosine kinases and C-MET kinase, this compound disrupts the signaling pathways that promote cell growth and proliferation. This leads to the inhibition of tumor growth .
Action Environment
The action environment of Phenyl-(3-phenylquinoxalin-2-yl)methanone can be influenced by various factors. For instance, the compound exhibits good thermal stability , which could potentially influence its stability and efficacy under different environmental conditions.
Analyse Biochimique
Biochemical Properties
Phenyl-(3-phenylquinoxalin-2-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, Phenyl-(3-phenylquinoxalin-2-yl)methanone interacts with c-MET kinase, leading to the inhibition of this enzyme’s activity . These interactions are essential for understanding the compound’s potential therapeutic effects, particularly in cancer treatment, where inhibition of these kinases can lead to reduced tumor growth and proliferation.
Cellular Effects
Phenyl-(3-phenylquinoxalin-2-yl)methanone has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, this compound has demonstrated anticancer activity by inducing apoptosis, which is a programmed cell death mechanism . Furthermore, Phenyl-(3-phenylquinoxalin-2-yl)methanone affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These effects are crucial for understanding how this compound can be utilized in cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of Phenyl-(3-phenylquinoxalin-2-yl)methanone involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of tyrosine kinases and c-MET kinase, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, Phenyl-(3-phenylquinoxalin-2-yl)methanone can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl-(3-phenylquinoxalin-2-yl)methanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good thermal stability, which is essential for its use in various experimental conditions . Over time, Phenyl-(3-phenylquinoxalin-2-yl)methanone maintains its activity, allowing for prolonged studies on its effects on cellular processes. Long-term exposure to this compound has been observed to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of Phenyl-(3-phenylquinoxalin-2-yl)methanone vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent anticancer activity, with higher doses leading to more significant inhibition of tumor growth . At high doses, Phenyl-(3-phenylquinoxalin-2-yl)methanone may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes.
Metabolic Pathways
Phenyl-(3-phenylquinoxalin-2-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The effects of Phenyl-(3-phenylquinoxalin-2-yl)methanone on metabolic flux and metabolite levels are crucial for understanding its overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Phenyl-(3-phenylquinoxalin-2-yl)methanone within cells and tissues are essential for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, allowing it to reach its intracellular targets . The localization and accumulation of Phenyl-(3-phenylquinoxalin-2-yl)methanone within cells are critical for its effectiveness in inhibiting enzymes and modulating cellular processes.
Subcellular Localization
Phenyl-(3-phenylquinoxalin-2-yl)methanone exhibits specific subcellular localization, which influences its activity and function. This compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of Phenyl-(3-phenylquinoxalin-2-yl)methanone is essential for its interactions with enzymes and other biomolecules, determining its overall impact on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl-(3-phenylquinoxalin-2-yl)methanone can be synthesized through a cyclocondensation reaction. One common method involves the reaction of 3-phenylquinoxaline-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-(3-phenylquinoxalin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinoxaline derivatives with hydrogenated rings.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Comparaison Avec Des Composés Similaires
- 3-Phenylquinoxaline-2-carbaldehyde
- 2-Phenylquinoxaline
- 3-Phenylquinoxaline-2-thione
Comparison: Phenyl-(3-phenylquinoxalin-2-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other quinoxaline derivatives. Its enhanced stability, reactivity, and optoelectronic properties make it a valuable compound for various applications .
Propriétés
IUPAC Name |
phenyl-(3-phenylquinoxalin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLYTPJGJDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310694 | |
| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-78-1 | |
| Record name | NSC230376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




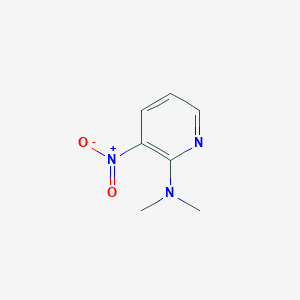
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)
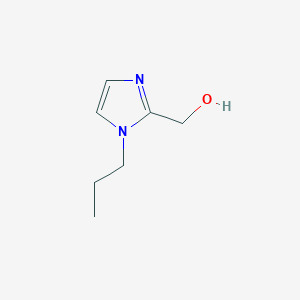
![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)
